[2-(3-fluoro-4-hydroxyphenyl)-2-hydroxyethyl]azanium;chloride
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Overview
Description
[2-(3-fluoro-4-hydroxyphenyl)-2-hydroxyethyl]azanium;chloride: is a chemical compound with the molecular formula C8H11ClFNO2. It is known for its unique structure, which includes a fluoro-substituted phenyl ring and a hydroxyethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(3-fluoro-4-hydroxyphenyl)-2-hydroxyethyl]azanium;chloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoro-4-hydroxybenzaldehyde and 2-aminoethanol.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a solvent like ethanol or methanol. The temperature is maintained at around 60-80°C.
Formation of Intermediate: The initial reaction between 3-fluoro-4-hydroxybenzaldehyde and 2-aminoethanol forms an intermediate Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to yield the desired product.
Quaternization: The final step involves quaternization with hydrochloric acid to form this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve larger-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
[2-(3-fluoro-4-hydroxyphenyl)-2-hydroxyethyl]azanium;chloride: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding quinones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
[2-(3-fluoro-4-hydroxyphenyl)-2-hydroxyethyl]azanium;chloride: has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [2-(3-fluoro-4-hydroxyphenyl)-2-hydroxyethyl]azanium;chloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including oxidative stress response, signal transduction, and metabolic processes.
Comparison with Similar Compounds
[2-(3-fluoro-4-hydroxyphenyl)-2-hydroxyethyl]azanium;chloride: can be compared with other similar compounds to highlight its uniqueness:
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Similar Compounds
- [2-(3-chloro-4-hydroxyphenyl)-2-hydroxyethyl]azanium;chloride
- [2-(3-bromo-4-hydroxyphenyl)-2-hydroxyethyl]azanium;chloride
- [2-(3-iodo-4-hydroxyphenyl)-2-hydroxyethyl]azanium;chloride
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Uniqueness: : The presence of the fluoro group in This compound imparts unique electronic and steric properties, making it distinct from its chloro, bromo, and iodo analogs.
Properties
CAS No. |
37302-03-7 |
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Molecular Formula |
C8H11ClFNO2 |
Molecular Weight |
207.63 g/mol |
IUPAC Name |
[2-(3-fluoro-4-hydroxyphenyl)-2-hydroxyethyl]azanium;chloride |
InChI |
InChI=1S/C8H10FNO2.ClH/c9-6-3-5(8(12)4-10)1-2-7(6)11;/h1-3,8,11-12H,4,10H2;1H |
InChI Key |
NVNHRHYUWIVJQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(C[NH3+])O)F)O.[Cl-] |
Origin of Product |
United States |
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